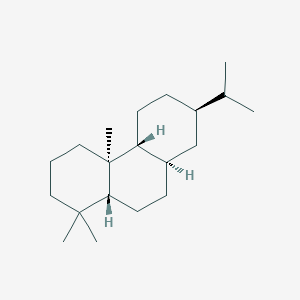

(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene

Description

(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is a naturally occurring diterpene compound found in the resin of coniferous trees, particularly in the Pinaceae family. It is a member of the abietane-type diterpenoids, which are known for their diverse biological activities and complex chemical structures. The compound is characterized by its three fused six-membered rings and a variety of functional groups that contribute to its reactivity and biological properties.

Properties

CAS No. |

18375-16-1 |

|---|---|

Molecular Formula |

C20H36 |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |

InChI |

InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |

InChI Key |

STIVVCHBLMGYSL-VBEQINLCSA-N |

SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene can be achieved through several methods, including:

Total Synthesis: This involves constructing the compound from simple starting materials through a series of chemical reactions. Key steps often include cyclization reactions to form the fused ring system, followed by functional group modifications to achieve the desired structure.

Semi-Synthesis: This method starts with a naturally occurring precursor, such as abietic acid, which is then chemically modified to produce this compound. Common reactions include hydrogenation, oxidation, and rearrangement reactions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of resin from coniferous trees, followed by purification processes such as distillation and crystallization. The extracted resin is then subjected to chemical transformations to isolate and purify this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Abietic acid derivatives.

Reduction: Dihydroabietane.

Substitution: Halogenated abietane derivatives.

Scientific Research Applications

(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities. Research has shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress.

Industry: Utilized in the production of varnishes, adhesives, and other resin-based products due to its chemical stability and adhesive properties.

Mechanism of Action

The mechanism of action of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:

Abietic Acid: A precursor to this compound, known for its anti-inflammatory and antimicrobial properties.

Dehydroabietic Acid: An oxidized derivative of abietic acid with potential anticancer activity.

Dihydroabietane: A reduced form of this compound with similar biological activities but different chemical reactivity.

In comparison to these compounds, this compound exhibits a broader range of biological activities and greater chemical versatility, making it a valuable compound for various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.